6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid
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Overview
Description
6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. It contains a naphthalene ring system, a fluoren-9-yl group, and a carboxylic acid functional group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the naphthalene core. The fluoren-9-ylmethoxy carbonyl group is then introduced through a series of reactions, including esterification and amidation processes. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize efficiency. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and in various industrial processes.
Mechanism of Action
The mechanism by which 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain biochemical pathways. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Fmoc-6-Ahx-OH: Another compound with a similar fluoren-9-ylmethoxy carbonyl group.
(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid: A related boronic acid derivative.
Uniqueness: 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its complex molecular architecture sets it apart from simpler analogs.
Properties
IUPAC Name |
6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c29-26(30)20-12-11-18-13-17(9-10-19(18)14-20)15-28-27(31)32-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZQBJHVBLRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=C(C=C4)C=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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